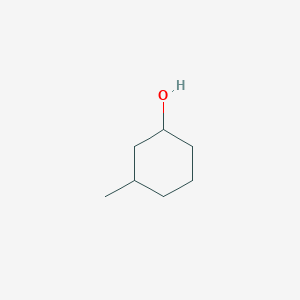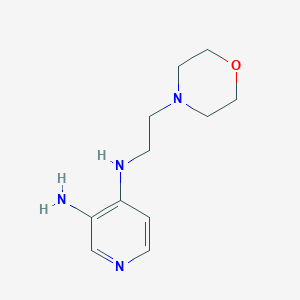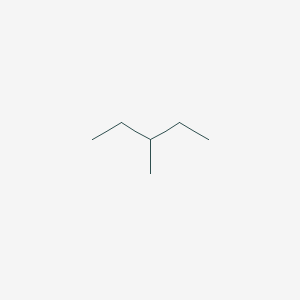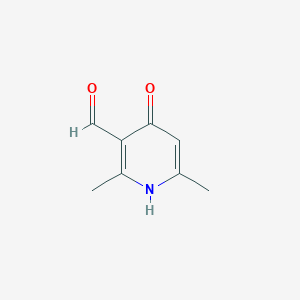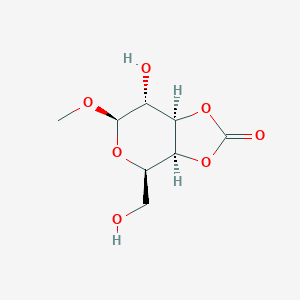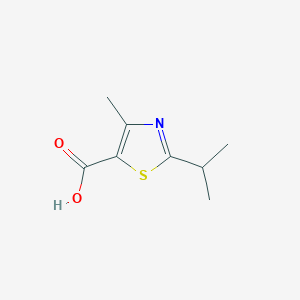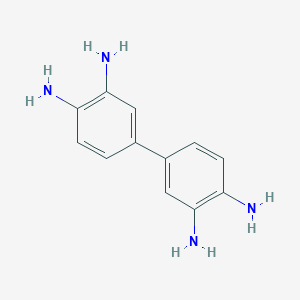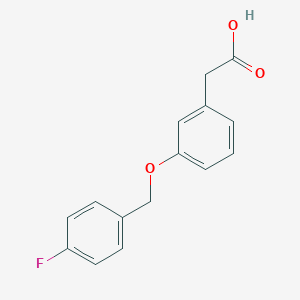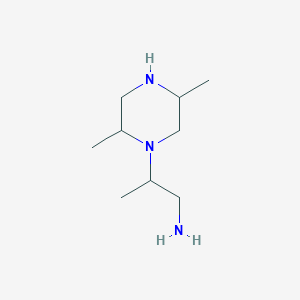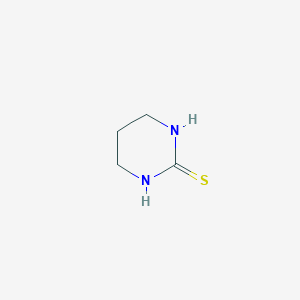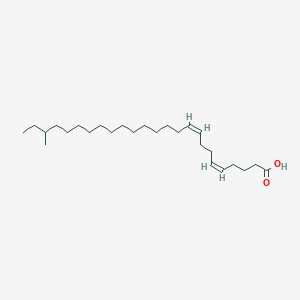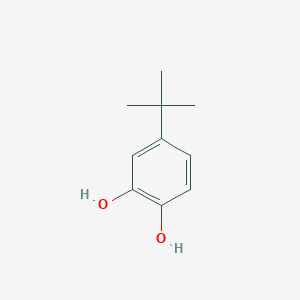
4-tert-ブチルカテコール
概要
説明
科学的研究の応用
4-tert-Butylcatechol has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant source for radical reactions, particularly in deiodination processes.
Biology: It inhibits the activity of tyrosinase, making it a potent depigmenting agent.
Medicine: Its antioxidant properties are explored for potential therapeutic applications.
Industry: It is utilized as a polymerization inhibitor in the production of butadiene, styrene, vinyl acetate, and other reactive monomers. .
作用機序
Target of Action
4-tert-Butylcatechol (TBC) is an organic chemical compound which is a derivative of catechol . It primarily targets reactive monomer streams such as butadiene, styrene, vinyl acetate, and divinylbenzene . It acts as a stabilizer and polymerization inhibitor, preventing these monomers from undergoing unwanted reactions .
Mode of Action
TBC interacts with its targets by inhibiting their polymerization. This means it prevents the reactive monomers from linking together to form polymers . It’s worth noting that TBC is 25 times more effective than hydroquinone at 60 °C for inhibiting polymerization .
Biochemical Pathways
Its primary function as a polymerization inhibitor suggests that it interferes with the pathways leading to the formation of polymers from reactive monomers .
Result of Action
The primary result of TBC’s action is the prevention of polymerization in reactive monomer streams . This helps maintain the stability of these substances and prevents unwanted reactions. It’s also used as a stabilizer in the manufacture of polyurethane foam .
Action Environment
The efficacy and stability of TBC can be influenced by environmental factors such as temperature. For instance, TBC is known to be more effective as a polymerization inhibitor at higher temperatures . .
Safety and Hazards
生化学分析
Biochemical Properties
4-tert-Butylcatechol plays a significant role in biochemical reactions. It acts as an inhibitor in the polymerization of butadiene, styrene, vinyl acetate, and other reactive monomers . It also inhibits the activity of tyrosinase at concentrations higher than 1×10 −3 M .
Cellular Effects
It is known that it can influence cell function by inhibiting certain enzymes, such as tyrosinase .
Molecular Mechanism
4-tert-Butylcatechol exerts its effects at the molecular level primarily through its inhibitory action on certain enzymes. For instance, it inhibits the activity of tyrosinase, an enzyme crucial for the production of melanin .
Temporal Effects in Laboratory Settings
In laboratory settings, 4-tert-Butylcatechol has been tested as an inhibitor of undesired polymerization during the processing of liquid pyrolysis products and has shown high efficiency .
Metabolic Pathways
It is known to be involved in the inhibition of tyrosinase, an enzyme that plays a key role in the metabolic pathway of melanin production .
準備方法
4-tert-Butylcatechol can be synthesized through the reaction of tert-butyl alcohol with catechol. Another method involves the reaction of catechol with isobutylene . The synthetic route typically involves the condensation of tert-butyl alcohol and catechol in the presence of a catalyst such as phosphoric acid. The reaction product is then separated, neutralized, washed with water, and purified through vacuum distillation and recrystallization from petroleum ether .
化学反応の分析
4-tert-Butylcatechol undergoes various chemical reactions, including:
Oxidation: In the presence of oxygen and catalyzed by tyrosinase, it yields 4-tert-butyl-o-benzoquinone.
Electrochemical Trimerization: It undergoes anodic oxidation, leading to trimerization.
Reactions with Nucleophiles: It reacts with nucleophiles such as 4-hydroxycoumarin, forming complex products.
Common reagents and conditions used in these reactions include oxygen, tyrosinase, and electrochemical setups. Major products formed from these reactions include quinones and trimerized compounds .
類似化合物との比較
4-tert-Butylcatechol can be compared with other similar compounds such as:
4-Methylcatechol: Similar in structure but with a methyl group instead of a tert-butyl group.
3,5-Di-tert-butylcatechol: Contains two tert-butyl groups, providing different steric and electronic properties.
4-tert-Butylpyrocatechol: Another derivative with similar applications but different reactivity.
The uniqueness of 4-tert-Butylcatechol lies in its specific combination of antioxidant properties, polymerization inhibition, and its role in various industrial and research applications .
特性
IUPAC Name |
4-tert-butylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESZUVZBAMCAEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024687 | |
| Record name | 4-tert-Butylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor; Liquid; Other Solid, White solid; [CHEMINFO] White or tan, odorless crystalline solid; [MSDSonline] | |
| Record name | 1,2-Benzenediol, 4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-tert-Butylcatechol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7824 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
130 °C | |
| Record name | 4-tert-Butylcatechol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7824 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0028 [mmHg] | |
| Record name | 4-tert-Butylcatechol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7824 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
98-29-3 | |
| Record name | 4-tert-Butylcatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-tert-Butyl catechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylcatechol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5310 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenediol, 4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-tert-Butylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylpyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYLCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A069144KR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 4-tert-Butylcatechol (4-TBC) primarily acts as a reducing agent and a radical scavenger. Its activity is based on the two hydroxyl groups on the benzene ring, allowing it to donate hydrogen atoms readily. This property makes it useful for several applications, including:
- Tyrosinase Inhibition: 4-TBC inhibits tyrosinase by interacting with its dicopper center, preventing the enzyme from catalyzing the oxidation of phenols to quinones. This inhibition is relevant to melanin production and is investigated for its depigmenting properties. [, , , ]
- Antioxidant Activity: 4-TBC can scavenge free radicals, effectively interrupting radical chain reactions. This antioxidant activity is explored for potential applications in various fields, including material science and potentially in mitigating oxidative stress in biological systems. [, ]
- Hydrogen Atom Donation in Chemical Synthesis: 4-TBC, often combined with trialkylboranes, acts as an efficient hydrogen atom donor in radical reactions, facilitating the reduction of alkyl halides and promoting radical cyclizations. []
A:
ANone: 4-TBC exhibits compatibility with a range of materials and solvents.
- Solvent Compatibility: It is soluble in common organic solvents like diethyl ether, dichloromethane, and dimethylformamide. [, , ]
- Applications under Various Conditions:
- Polymer Industry: Used as a stabilizer and antioxidant in polymers to prevent degradation due to oxidation. [, ]
- Chemical Synthesis: Utilized as a reagent in organic synthesis, particularly in radical reactions where a controlled source of hydrogen atoms is required. []
- Material Science: Incorporated into materials like titania nanoparticles to modify their surface properties and solubility. []
ANone: 4-TBC itself doesn't function as a typical catalyst. Instead, it acts as a co-catalyst or a reagent in various catalytic processes.
- Cooperative Catalysis: 4-TBC, alongside polymer-immobilized Pt/Ir alloyed nanoclusters, enhances the aerobic oxidation of amines to imines. This suggests a synergistic effect where 4-TBC participates in electron transfer processes, potentially acting as an electron shuttle. []
- Hydrogen Atom Transfer Agent: In radical reactions, 4-TBC donates hydrogen atoms, enabling the reduction of organic halides or the formation of carbon-carbon bonds in cyclization reactions. The selectivity in these reactions often depends on the reaction conditions and the other reagents involved. []
ANone: Yes, computational methods have been used to study 4-TBC.
- Funnel Metadynamics: This method was employed to simulate and understand the binding of 4-TBC and its derivatives to human peroxiredoxin 5, providing insights into their inhibitory activity and binding mechanisms. []
ANone: SAR studies are crucial to understanding how structural features of 4-TBC influence its biological and chemical properties.
- Position of Substituents: The position of the tert-butyl group can influence the molecule's steric hindrance, impacting its interaction with enzymes like tyrosinase. For example, studies have shown that 4-TBC is a better tyrosinase inhibitor compared to catechol, suggesting the tert-butyl group at the 4-position favors binding. []
ANone: While 4-TBC is generally stable, its formulation can impact its long-term stability and effectiveness.
ANone: While specific SHE regulations might vary between countries and regions, it's crucial to handle 4-TBC with care, as with all chemicals.
ANone: 4-TBC's use in various applications raises concerns about its potential environmental impact.
- Mitigation Strategies:
ANone: Exploring alternatives to 4-TBC is essential for sustainability and potentially finding more effective solutions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
